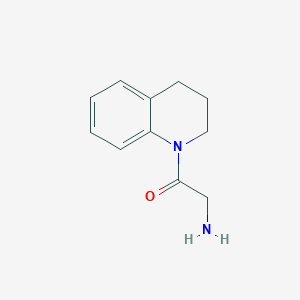

2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

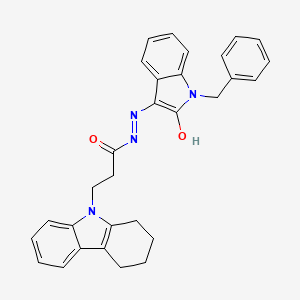

2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as DQE, is an organic compound with a molecular formula of C10H10N2O. It is a heterocyclic aromatic compound with a quinoline ring structure. DQE is a colorless, odorless, and crystalline solid that is insoluble in water but soluble in organic solvents. It is a versatile compound that has a wide range of uses in pharmaceuticals, cosmetics, and other industries.

Wissenschaftliche Forschungsanwendungen

Synthesis and Complexation in Chemistry

- Synthesis of Complexes: Mono- and dinuclear Ni(II) complexes were synthesized using quinazoline-type ligands, including derivatives similar to 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone. These complexes were characterized by various spectroscopic techniques and exhibited unique geometric features (Chai et al., 2017).

Studies in Molecular Structure

- Density Functional Theory (DFT) Calculations: DFT calculations were conducted on a novel compound derived from 2-aminochromone-3-carboxaldehyde and 4-hydroxy-1-methylquinolin-2(1H)-one, showcasing its electronic structure and optical properties (Halim & Ibrahim, 2017).

Antimicrobial Studies

- Antimicrobial Activity: Derivatives of quinoline, which structurally relate to 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, demonstrated antimicrobial activity in studies. This includes research on 3-heteroarylthioquinoline derivatives with significant in vitro activity against Mycobacterium tuberculosis (Chitra et al., 2011).

Eco-Friendly Synthesis

- Eco-Friendly Synthesis Approaches: An eco-friendly method was developed for converting 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides, involving 2-aminobenzaldehyde and 1-(2-aminophenyl)ethanone, closely related to the target compound (Samandram et al., 2021).

Cytotoxic and Fluorescence Studies

- Cytotoxic and Fluorescence Properties: 3-Hydroxyquinolin-4(1H)-one derivatives, related to the target molecule, were synthesized and evaluated for cytotoxic activity against various cancer cell lines. Their fluorescence properties were also studied (Kadrić et al., 2014).

Synthesis of Pharmaceutical Compounds

- Synthesis of Medicinal Compounds: Research on the synthesis of N-type calcium channel blockers for neuropathic pain involved derivatives of tetrahydroisoquinoline, which are structurally similar to 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (Ogiyama et al., 2015).

Eigenschaften

IUPAC Name |

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVLPANXRRNFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)

![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)